molecular formula C14H25NO5 B12945862 tert-Butyl (3S,4S)-4-methoxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

tert-Butyl (3S,4S)-4-methoxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B12945862
M. Wt: 287.35 g/mol
InChI Key: CKQRQPMGLTZZHZ-QWRGUYRKSA-N
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Description

tert-Butyl (3S,4S)-4-methoxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a piperidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

The synthesis of tert-Butyl (3S,4S)-4-methoxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the piperidine nitrogen using a tert-butyl groupIndustrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .

Chemical Reactions Analysis

tert-Butyl (3S,4S)-4-methoxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate undergoes several types of chemical reactions:

Scientific Research Applications

tert-Butyl (3S,4S)-4-methoxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4S)-4-methoxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The methoxy and oxoethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl (3S,4S)-4-methoxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

tert-butyl (3S,4S)-4-methoxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H25NO5/c1-14(2,3)20-13(17)15-7-6-11(18-4)10(9-15)8-12(16)19-5/h10-11H,6-9H2,1-5H3/t10-,11-/m0/s1

InChI Key

CKQRQPMGLTZZHZ-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)CC(=O)OC)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)OC)OC

Origin of Product

United States

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